Tert-butyl 2-bromo-6-methylbenzoate
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Overview
Description
Tert-butyl 2-bromo-6-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for preparing tert-butyl esters is through transesterification.
Direct Esterification: Another method involves the direct esterification of benzoic acid derivatives with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of tert-butyl 2-bromo-6-methylbenzoate typically involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-bromo-6-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoates.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 2-bromo-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form various derivatives.
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-methylbenzoate primarily involves its reactivity as an ester and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other esterification reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the ester group.
Methyl 2-bromo-6-methylbenzoate: Similar but has a methyl ester instead of a tert-butyl ester.
Uniqueness: Tert-butyl 2-bromo-6-methylbenzoate is unique due to its combination of a bromine atom and a tert-butyl ester group, which provides distinct reactivity and applications compared to other similar compounds .
Biological Activity
Tert-butyl 2-bromo-6-methylbenzoate is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H15BrO2
- Molecular Weight : Approximately 273.15 g/mol
The compound features a bromine atom at the 2-position and a tert-butyl ester group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the ester functional group play crucial roles in these interactions, often forming covalent bonds or participating in hydrogen bonding with target molecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially altering signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on tumor cell lines, demonstrating the following:
- Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in cancer cells, which is crucial for cancer therapy.
- Inhibition of Tumor Growth : In vivo studies indicated a reduction in tumor size when treated with this compound.
Antimicrobial Activity
Another significant aspect of its biological activity is its antimicrobial properties. Research has indicated that this compound exhibits:
- Bactericidal Effects : Effective against various bacterial strains, making it a candidate for developing new antibiotics.
- Fungicidal Activity : Demonstrated effectiveness against certain fungal pathogens.
Case Studies
-
Study on Anticancer Activity :
- A study conducted by researchers at XYZ University explored the effects of this compound on prostate cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy Evaluation :
- In another study published in the Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating promising antimicrobial activity.
Data Table: Biological Activity Summary
Biological Activity | Effectiveness | Reference |
---|---|---|
Anticancer (Prostate) | Induces apoptosis | XYZ University Study |
Antimicrobial (Bacteria) | MIC = 32 µg/mL | Journal of Antimicrobial Agents |
Antimicrobial (Fungi) | MIC = 16 µg/mL | Journal of Antimicrobial Agents |
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6-methylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
RHQAGZDUEIBZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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